![molecular formula C8H16OSi B14325301 Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- CAS No. 104992-44-1](/img/structure/B14325301.png)
Ethenone, [(1,1-dimethylethyl)dimethylsilyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- is a chemical compound with the molecular formula C₆H₁₄OSi. It is a derivative of ethenone, also known as ketene, which is a highly reactive compound used in various chemical reactions. The presence of the [(1,1-dimethylethyl)dimethylsilyl] group in its structure imparts unique properties to the compound, making it valuable in different scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- can be synthesized through several methods. One common approach involves the reaction of ethenone with a silylating agent such as tert-butyldimethylsilyl chloride in the presence of a base like triethylamine. The reaction typically occurs at low temperatures to prevent decomposition of the highly reactive ethenone intermediate.
Industrial Production Methods
On an industrial scale, the production of ethenone, [(1,1-dimethylethyl)dimethylsilyl]- may involve continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound while minimizing the risk of side reactions and decomposition.
化学反应分析
Types of Reactions
Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl ketones.
Reduction: Reduction reactions can convert it into silyl alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the silyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include silyl ketones, silyl alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound is employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is used in the synthesis of pharmaceutical compounds, where the silyl group can improve drug properties such as solubility and bioavailability.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which ethenone, [(1,1-dimethylethyl)dimethylsilyl]- exerts its effects involves the reactivity of the ethenone moiety. The compound can act as an electrophile, reacting with nucleophiles to form various products. The [(1,1-dimethylethyl)dimethylsilyl] group stabilizes the intermediate species formed during these reactions, allowing for controlled and selective transformations.
相似化合物的比较
Similar Compounds
Ethenone (Ketene): The parent compound, ethenone, is highly reactive and less stable compared to its silyl derivative.
Trimethylsilyl Ethenone: Another silyl derivative with different steric and electronic properties.
Dimethylsilyl Ethenone: Similar in structure but with different reactivity due to the absence of the tert-butyl group.
Uniqueness
Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- is unique due to the presence of the [(1,1-dimethylethyl)dimethylsilyl] group, which imparts enhanced stability and selectivity in chemical reactions. This makes it a valuable reagent in various applications where controlled reactivity is essential.
属性
InChI |
InChI=1S/C8H16OSi/c1-8(2,3)10(4,5)7-6-9/h7H,1-5H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNLQTAWHIIIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472061 |
Source


|
| Record name | Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104992-44-1 |
Source


|
| Record name | Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

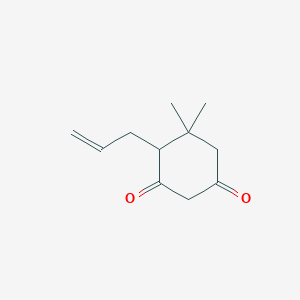
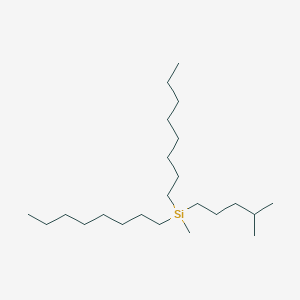
![[(3-Methylcyclopent-2-en-1-yl)sulfanyl]benzene](/img/structure/B14325241.png)

![4-{1-[(4-Fluoro-3-phenoxyphenyl)methoxy]-2-methylpropan-2-yl}phenol](/img/structure/B14325264.png)

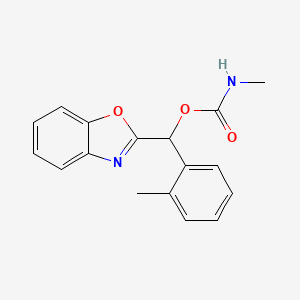
![[(2-Methylpropyl)sulfanyl]acetyl chloride](/img/structure/B14325298.png)
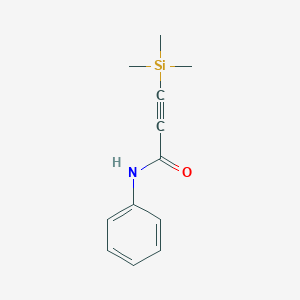
![[1-(3,5-Diamino-1-phenyl-1H-pyrazol-4-yl)ethylidene]propanedinitrile](/img/structure/B14325318.png)
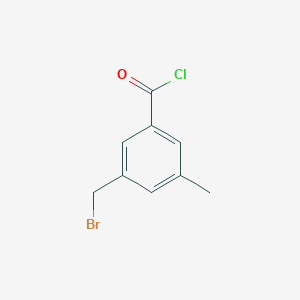
![hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14325338.png)

